2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker substituted at the 7-position of the heterocyclic core. The structure includes a 3-methoxyphenyl group attached to the triazole ring and a cyclopentyl ethanone moiety connected via the piperazine nitrogen. The 3-methoxy substituent on the phenyl ring may influence electronic and steric interactions in target binding, while the cyclopentyl group likely enhances lipophilicity compared to linear alkyl chains.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPCFVQSMUGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates a triazolopyrimidine core. This structure has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. The presence of a cyclopentyl group and a piperazine moiety suggests potential interactions with various biological targets.
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit significant biological activities, including:
- Anticancer Activity : Triazolopyrimidines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as microtubule stabilization and disruption of mitotic processes. For instance, studies have demonstrated that related compounds can prevent microtubule collapse induced by hyperphosphorylated tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Research on similar triazolopyrimidine derivatives has indicated their ability to reduce amyloid-beta plaque deposition and improve cognitive function in animal models . This suggests that this compound may also exert protective effects against neurodegeneration.
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits microtubule dynamics | |
| Neuroprotection | Reduces Aβ plaque deposition | |
| MAO Inhibition | Potential inhibitor of monoamine oxidase (MAO) |
Case Studies
Several studies have explored the biological activity of triazolopyrimidine derivatives:
- Anticancer Effects : A study evaluating various triazolopyrimidine analogs found that certain derivatives exhibited strong cytotoxicity against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific role of substituents on the triazole ring was crucial in determining the efficacy.
- Neurodegenerative Models : In transgenic mouse models for tauopathies, compounds similar to this compound were shown to stabilize microtubules and improve cognitive deficits associated with tau pathology .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at specific positions on the triazolopyrimidine core significantly influence biological activity. For instance:
- Substituents on the phenyl ring enhance binding affinity to target proteins.
- Variations in the piperazine moiety affect pharmacokinetics and bioavailability.
These insights are critical for designing more potent analogs with improved therapeutic profiles.
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests potential applications as a drug candidate targeting G protein-coupled receptors (GPCRs). GPCRs are pivotal in many physiological processes and are common targets in drug discovery for conditions such as neurological disorders and cancer .
CNS Disorders
Research indicates that compounds similar to 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone may serve as allosteric modulators for GPCRs involved in central nervous system (CNS) disorders. These modulators can enhance or inhibit receptor activity, potentially leading to new treatments for conditions like Parkinson's disease and depression .
Anti-Cancer Research
The triazolo-pyrimidine scaffold has shown promise in anti-cancer research due to its ability to interfere with cellular signaling pathways involved in tumor growth. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a potential role for this compound in oncology .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs from the provided evidence, focusing on structural variations, molecular properties, and inferred physicochemical or bioactivity implications:
Structural and Functional Insights
Substituent Position on the Phenyl Ring: The target compound’s 3-methoxyphenyl group (meta position) contrasts with the 4-methoxyphenyl (para) in ’s analog. Meta substitution may alter binding pocket interactions in targets sensitive to steric orientation, whereas para-substituted analogs could exhibit improved π-π stacking .
Piperazine-Linked Moieties: The cyclopentyl ethanone in the target compound likely offers balanced lipophilicity compared to the trifluoromethylphenyl group (), which is highly electronegative and may improve receptor affinity but reduce metabolic stability . Phenoxyethanone () and 2-methoxyphenoxy () substituents introduce aromatic ethers, which could impact solubility and membrane permeability .
Molecular Weight and Lipophilicity: The target compound (MW 465.51) is heavier than the para-methoxy analog (MW 407.50) due to the ethanone group, suggesting differences in pharmacokinetic profiles . The benzyl-substituted compound (, MW 459.50) has higher hydrophobicity, which might favor blood-brain barrier penetration but increase off-target risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
